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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS No. 1026089-09-7), a

substituted phenylacetic acid derivative. Phenylacetic acids are a critical class of compounds in

medicinal chemistry and materials science, serving as versatile scaffolds and building blocks.

This document delves into the structural attributes, synthesis strategies, spectroscopic

characterization, potential reactivity, and prospective applications of this specific isomer. While

direct experimental data for this compound is limited in peer-reviewed literature, this guide

synthesizes information from commercial suppliers, data for structural isomers, and

foundational chemical principles to provide a robust profile for researchers, scientists, and drug

development professionals. The ensuing discussion aims to equip the reader with the

necessary technical insights to effectively utilize 2-(4-Bromo-2-methoxyphenyl)acetic acid in

their research endeavors.

Chemical Identity and Physicochemical Properties
2-(4-Bromo-2-methoxyphenyl)acetic acid is a solid, crystalline compound under standard

conditions.[1] The molecule incorporates a phenylacetic acid backbone, which is functionalized

with a methoxy group at the ortho-position and a bromine atom at the para-position relative to

the acetic acid moiety. These substitutions are critical in defining the molecule's electronic

properties, reactivity, and potential biological activity. The methoxy group, an electron-donating

group, and the bromine atom, an electron-withdrawing group, create a unique electronic
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environment on the aromatic ring that influences its interaction with biological targets and its

utility in synthetic chemistry.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Property Value Source(s)

CAS Number 1026089-09-7 [1][2][3][4]

Molecular Formula C₉H₉BrO₃ [1][2]

Molecular Weight 245.07 g/mol

IUPAC Name
(4-bromo-2-

methoxyphenyl)acetic acid
[1]

Physical Form Solid [1]

Purity Typically ≥97% [1][4]

Storage
Sealed in dry, room

temperature
[1][4]

InChI Key
RNRCAQYXOAHKGD-

UHFFFAOYSA-N
[1][4]

Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis protocol for 2-(4-Bromo-2-methoxyphenyl)acetic
acid is not readily available, a plausible and efficient synthetic route can be devised based on

established organic chemistry principles and published methods for its isomers. The most

logical precursor for this compound is 2-methoxyphenylacetic acid. The synthesis would

proceed via an electrophilic aromatic substitution, specifically bromination.

The directing effects of the substituents on the aromatic ring are paramount in determining the

regioselectivity of the bromination reaction. The methoxy group (-OCH₃) is a strong activating,

ortho-, para-directing group. The acetic acid moiety (-CH₂COOH) is a deactivating, meta-

directing group. Given the stronger activating and directing influence of the methoxy group,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1524198?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007027/
https://www.americanelements.com/1026089-09-7-2-4-bromo-2-methoxyphenyl-acetic-acid
https://www.bldpharm.com/products/1026089-09-7.html
https://www.sigmaaldrich.com/AR/en/product/aladdinscientific/alnh9a9df3ea
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007027/
https://www.americanelements.com/1026089-09-7-2-4-bromo-2-methoxyphenyl-acetic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007027/
https://www.sigmaaldrich.com/AR/en/product/aladdinscientific/alnh9a9df3ea
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007027/
https://www.sigmaaldrich.com/AR/en/product/aladdinscientific/alnh9a9df3ea
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007027/
https://www.sigmaaldrich.com/AR/en/product/aladdinscientific/alnh9a9df3ea
https://www.benchchem.com/product/b1524198?utm_src=pdf-body
https://www.benchchem.com/product/b1524198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


electrophilic attack is most likely to occur at the positions ortho and para to it. Since the para

position is sterically less hindered, it is the favored site of substitution, leading to the desired 4-

bromo product.

A proposed experimental workflow for the synthesis is detailed below.

Proposed Experimental Protocol: Synthesis of 2-(4-
Bromo-2-methoxyphenyl)acetic acid
Principle: This protocol describes the regioselective bromination of 2-methoxyphenylacetic acid

using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a polar

solvent like acetic acid. The reaction leverages the strong ortho-, para-directing effect of the

methoxy group to achieve bromination at the C4 position.

Reagents:

2-Methoxyphenylacetic acid

N-Bromosuccinimide (NBS) or Bromine (Br₂)

Acetic acid or other suitable polar aprotic solvent

Deionized water

Sodium thiosulfate (for quenching excess bromine)

Ethyl acetate (for extraction)

Brine solution

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2-methoxyphenylacetic acid in a suitable solvent like acetic acid.
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Addition of Brominating Agent: Slowly add a stoichiometric equivalent of the brominating

agent (e.g., N-Bromosuccinimide) to the stirred solution at room temperature. If using liquid

bromine, it should be added dropwise.

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to

facilitate the reaction. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured

into ice-cold water. If bromine was used, the excess can be quenched by adding a saturated

solution of sodium thiosulfate.

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as

ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude

product.

Recrystallization: The crude 2-(4-Bromo-2-methoxyphenyl)acetic acid can be further

purified by recrystallization from a suitable solvent system (e.g., ethanol/water or

hexanes/ethyl acetate) to obtain a crystalline solid.

The following diagram illustrates the proposed synthesis workflow.
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Caption: Proposed workflow for the synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic acid.
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Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of

2-(4-Bromo-2-methoxyphenyl)acetic acid. While experimental spectra for this specific

compound are not widely published, we can predict the key features based on its structure and

data from its isomers.[1]

Table 2: Predicted ¹H and ¹³C NMR Data for 2-(4-Bromo-2-methoxyphenyl)acetic acid
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Nucleus
Predicted Chemical

Shift (δ, ppm)
Multiplicity Assignment

¹H NMR ~10-12 Singlet (broad) -COOH

~7.1-7.3 Doublet
Ar-H (ortho to -

CH₂COOH)

~6.9-7.1 Doublet of doublets
Ar-H (meta to -

CH₂COOH & -OCH₃)

~6.8-7.0 Doublet Ar-H (ortho to -OCH₃)

~3.8-4.0 Singlet -OCH₃

~3.6-3.8 Singlet -CH₂-

¹³C NMR ~175-180 Singlet -COOH

~155-160 Singlet Ar-C (-OCH₃)

~130-135 Singlet Ar-C (-CH₂COOH)

~130-135 Singlet
Ar-CH (meta to -

OCH₃)

~120-125 Singlet
Ar-CH (ortho to -

OCH₃)

~115-120 Singlet Ar-C (-Br)

~110-115 Singlet
Ar-CH (ortho to -

CH₂COOH)

~55-60 Singlet -OCH₃

~40-45 Singlet -CH₂-

Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound

would be expected to show a prominent ion corresponding to the deprotonated molecule [M-

H]⁻ in negative ion mode, or the protonated molecule [M+H]⁺ in positive ion mode. The

characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a

key diagnostic feature, with two peaks of nearly equal intensity separated by 2 m/z units.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption

band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic

acid. A sharp, strong absorption around 1700-1750 cm⁻¹ would be indicative of the C=O

stretching of the carboxyl group. C-O stretching bands for the ether and carboxylic acid would

appear in the 1200-1300 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations would

be observed in their characteristic regions.

Reactivity Profile and Potential Applications
The chemical reactivity of 2-(4-Bromo-2-methoxyphenyl)acetic acid is dictated by its three

primary functional groups: the carboxylic acid, the aromatic ring, and the carbon-bromine bond.

Carboxylic Acid Group: The carboxyl group can undergo standard reactions such as

esterification, amidation, and reduction to the corresponding alcohol. This functionality is key

to its use as a building block, allowing for its conjugation to other molecules of interest.

Aromatic Ring: The electron-rich aromatic ring, despite the presence of the deactivating

bromo and carboxyl groups, can still potentially undergo further electrophilic substitution,

although under harsher conditions. The existing substituents will direct any new incoming

groups.

Carbon-Bromine Bond: The aryl bromide functionality is a versatile handle for a variety of

carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-

catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This

significantly enhances its utility as a synthetic intermediate.

Given its structural features, 2-(4-Bromo-2-methoxyphenyl)acetic acid is a valuable

intermediate for the synthesis of more complex molecules, particularly in the fields of drug

discovery and agrochemicals.[5] Its isomers have been utilized in the development of anti-

inflammatory and analgesic agents.[5] The phenylacetic acid scaffold is present in many non-

steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound

could be explored to develop novel therapeutic agents.

Caption: Potential applications of 2-(4-Bromo-2-methoxyphenyl)acetic acid as a synthetic

building block.
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Safety and Handling
2-(4-Bromo-2-methoxyphenyl)acetic acid is classified as a hazardous substance.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-

ventilated area or a chemical fume hood.

Hazard Statements:[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Precautionary Statements:[1]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/ eye protection/ face protection.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
2-(4-Bromo-2-methoxyphenyl)acetic acid is a valuable chemical intermediate with significant

potential in synthetic and medicinal chemistry. Its unique substitution pattern provides a

versatile platform for the development of novel compounds. While a comprehensive body of

literature on this specific isomer is yet to be established, this guide provides a foundational

understanding of its properties, a plausible synthetic approach, and an overview of its potential

applications based on sound chemical principles and data from closely related structures. It is
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our hope that this technical guide will serve as a valuable resource for researchers and

developers working with this and similar compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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